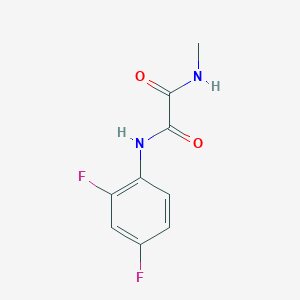

N1-(2,4-difluorophenyl)-N2-methyloxalamide

Description

Contextualization within the Oxalamide Chemical Class in Medicinal Chemistry

The oxalamide scaffold is a prevalent motif in a variety of biologically active molecules and pharmaceutical compounds. rsc.org Oxalamide derivatives are recognized for their diverse biological activities and have been investigated for the treatment of a range of diseases, including cancer and neurological disorders. ontosight.ai The structural foundation of these compounds is the oxalamide moiety, which consists of a diamide (B1670390) of oxalic acid. researchgate.net This core structure is capable of forming robust intermolecular hydrogen bonds, a key feature in molecular recognition and binding to biological targets. researchgate.net The versatility of the oxalamide scaffold allows for the attachment of various substituents, enabling the fine-tuning of a compound's physicochemical and pharmacological properties.

The synthesis of oxalamides can be achieved through several methods, including the reaction of oxalic acid with thionyl chloride to form oxalyl chloride, which is then treated with amines. rsc.org More sustainable and atom-economical methods, such as the acceptorless dehydrogenative coupling of ethylene (B1197577) glycol with amines, have also been developed. rsc.org The prevalence of the oxalamide skeleton in functional molecules underscores its importance in medicinal chemistry and drug discovery. rsc.org

Significance of the Difluorophenyl and Methyl Moieties within the Oxalamide Scaffold for Research Endeavors

The specific substitution pattern of N1-(2,4-difluorophenyl)-N2-methyloxalamide, with its difluorophenyl and methyl groups, is of particular significance in the design of bioactive molecules.

The Difluorophenyl Moiety:

The incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance various pharmacokinetic and physicochemical properties. tandfonline.com The presence of a 2,4-difluorophenyl group can confer several advantageous properties to a molecule. Fluorine's high electronegativity can modulate the electronic properties of the aromatic ring, influencing its interactions with biological targets. tandfonline.com Furthermore, the substitution of hydrogen with fluorine can block sites of metabolism, thereby increasing the metabolic stability and half-life of a compound. nih.gov The relatively small size of the fluorine atom means that this substitution often has a minimal steric impact while significantly altering the molecule's properties. tandfonline.com The increased lipophilicity associated with fluorination can also enhance membrane permeability. nih.gov

The Methyl Moiety:

The methyl group, though seemingly simple, can have a profound impact on a molecule's biological activity, a phenomenon sometimes referred to as the "magic methyl effect". juniperpublishers.comnih.gov The introduction of a methyl group can influence a compound's potency, selectivity, and pharmacokinetic profile. researchgate.netresearchgate.net This is achieved through a combination of steric and electronic effects. A methyl group can induce a specific conformation that is more favorable for binding to a target receptor. nih.gov Its lipophilic nature can also enhance binding affinity and cell permeability. researchgate.net Strategic methylation can also block metabolic pathways, leading to improved metabolic stability. juniperpublishers.com More than half of high-market-value drugs contain methyl groups in their structures, highlighting the importance of this functional group in drug design. juniperpublishers.com

The combination of the robust oxalamide core with the modulating effects of the difluorophenyl and methyl groups makes this compound a compound with significant potential for further research and development in medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

N'-(2,4-difluorophenyl)-N-methyloxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2N2O2/c1-12-8(14)9(15)13-7-3-2-5(10)4-6(7)11/h2-4H,1H3,(H,12,14)(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKZDLWOHDXMYIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(=O)NC1=C(C=C(C=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of N1 2,4 Difluorophenyl N2 Methyloxalamide Analogs

Theoretical Frameworks of Structure-Activity and Quantitative Structure-Activity Relationships

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) are cornerstones of computational drug design and medicinal chemistry. nih.gov SAR qualitatively explores the link between a molecule's two-dimensional or three-dimensional structure and its biological activity. nih.gov It helps identify key chemical features, or pharmacophores, that are essential for a molecule's interaction with its biological target.

QSAR, on the other hand, quantifies this relationship. wikipedia.org It aims to build a mathematical model that correlates the chemical structure of a compound with its biological or physicochemical effects. nih.govresearchgate.net These models take the general form of a mathematical equation: Activity = f (physicochemical properties and/or structural properties) + error. wikipedia.org By expressing physicochemical properties or molecular structures as numerical values, known as descriptors, a statistical relationship can be established with biological activity. wikipedia.org If rigorously validated, this mathematical expression can then be used to predict the activity of new, untested chemical structures. wikipedia.orgnih.gov

QSAR methodologies can be broadly categorized based on the dimensionality of the molecular descriptors used. nih.govnih.gov Two-dimensional QSAR (2D-QSAR) utilizes descriptors derived from the topological structure of the molecule, such as molecular weight, refractivity, and connectivity indices. nih.gov Three-dimensional QSAR (3D-QSAR), conversely, employs descriptors that depend on the 3D structure of the molecules, considering properties like steric and electrostatic fields surrounding the aligned compounds. nih.govnih.gov

Elucidating the Influence of the 2,4-Difluorophenyl Moiety on Biological Activity

The 2,4-difluorophenyl group is a common feature in many biologically active molecules, recognized for its significant impact on a compound's pharmacological profile. nih.govmdpi.com In the context of N1-(2,4-difluorophenyl)-N2-methyloxalamide analogs, this moiety is critical for modulating several key properties that influence biological activity.

Fluorine atoms, particularly when attached to an aromatic ring, can profoundly alter a molecule's characteristics. The high electronegativity of fluorine creates a strong, stable carbon-fluorine bond, which can block positions susceptible to metabolic oxidation, thereby increasing the molecule's metabolic stability and half-life. cambridgemedchemconsulting.comscripps.edu Furthermore, the presence of fluorine can enhance lipophilicity, which may improve the molecule's ability to cross biological membranes and reach its target site. mdpi.comhovione.com

The specific 2,4-substitution pattern on the phenyl ring creates a distinct electronic distribution and steric profile. This arrangement can influence how the molecule binds to its target receptor or enzyme, potentially forming key interactions such as halogen bonds or dipole-dipole interactions. Variations in the substitution pattern (e.g., moving fluorine to other positions, or replacing it with other halogens) would be expected to significantly alter the binding affinity and, consequently, the biological activity.

Table 1: Hypothetical Influence of Phenyl Ring Substitution on Biological Activity This table illustrates the theoretical impact of modifying the phenyl ring, based on established medicinal chemistry principles.

| Phenyl Ring Moiety | Key Properties Influenced | Expected Impact on Activity |

|---|---|---|

| Phenyl (unsubstituted) | Baseline lipophilicity and electronic profile. | Serves as a reference compound. |

| 4-Fluorophenyl | Increased lipophilicity; blocks para-position metabolism. | Potentially increased metabolic stability and cell permeability. |

| 2,4-Difluorophenyl | Enhanced lipophilicity and metabolic stability; altered electronic profile for specific binding interactions. | May optimize binding affinity and improve pharmacokinetic properties. |

| 2,4-Dichlorophenyl | Similar size to difluoro but different electronic properties and potential for halogen bonding. | Could lead to altered binding modes and potency. |

| 4-Trifluoromethylphenyl | Significantly increased lipophilicity; strong electron-withdrawing effects. mdpi.com | May enhance binding through different interactions but could also increase non-specific binding. |

Investigating the Role of the N2-Methyl Group and its Bioisosteric Replacements on Biological Response

The N2-methyl group on the oxalamide core represents another critical point for molecular modification. While seemingly a minor addition, N-methylation can have a substantial impact on a compound's conformation, physicochemical properties, and biological activity. nih.govwordpress.com The presence of the methyl group can restrict the rotation around the adjacent amide bond, locking the molecule into a more rigid and potentially more biologically active conformation. nih.gov It also replaces a hydrogen bond donor (the N-H group), which can be crucial for avoiding recognition by efflux transporters or for fine-tuning receptor interactions. wordpress.com This modification often affects properties like aqueous solubility and lipophilicity. wordpress.com

Table 2: Potential Bioisosteric Replacements for the N2-Methyl Group

| Replacement Group (R) | Type | Rationale for Replacement |

|---|---|---|

| -H | Removal | Restores a hydrogen bond donor; decreases steric bulk. |

| -CH2CH3 (Ethyl) | Classical Isostere | Probes for additional steric tolerance in the binding pocket. |

| -CH2F (Fluoromethyl) | Bioisostere | Modulates local electronics and pKa without significant size increase. |

| -CH(CH3)2 (Isopropyl) | Classical Isostere | Introduces greater steric bulk to map binding pocket limits. |

| -Cyclopropyl | Bioisostere | Introduces conformational rigidity and alters lipophilicity. |

| -NH2 (Amino) | Non-classical Bioisostere | Introduces a hydrogen bond donor and increases polarity. |

Computational Methodologies in SAR/QSAR for Oxalamide Compounds

Computational methods are indispensable for building robust SAR and QSAR models for classes of compounds like oxalamides. protoqsar.comresearchgate.net A typical workflow begins with the creation of a dataset of oxalamide analogs with their corresponding measured biological activities. nih.gov The 3D structures of these molecules are then generated and optimized. Following this, a wide range of molecular descriptors are calculated for each molecule. nih.gov Statistical and machine learning methods are then employed to build a mathematical model that links these descriptors to the observed activity. nih.govprotoqsar.com For oxalamide derivatives, 3D-QSAR and molecular docking studies have been performed to build predictive models and understand binding modes with target proteins. researchgate.netnih.govnih.gov

Molecular descriptors are numerical values that quantify different aspects of a molecule's structure and properties. nih.govresearchgate.net The selection of appropriate descriptors is a critical step in developing a predictive QSAR model. researchgate.net These descriptors can be categorized into several types:

1D Descriptors: Based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: Derived from the 2D representation, including topological indices, molecular connectivity, and counts of specific structural features.

3D Descriptors: Calculated from the 3D coordinates of the atoms, encompassing steric, electronic, and quantum-chemical properties. nih.gov

For oxalamide compounds, relevant descriptors might include those that describe hydrophobicity (e.g., LogP), electronic properties (e.g., dipole moment, HOMO/LUMO energies), steric parameters (e.g., molecular volume), and counts of hydrogen bond donors and acceptors. ucsb.eduhufocw.org After calculating a large number of potential descriptors, feature selection algorithms are used to identify the subset of descriptors that are most relevant to the biological activity, thereby avoiding overfitting and creating a more robust model. researchgate.net

Table 3: Common Molecular Descriptors in QSAR Studies

| Descriptor Type | Examples | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight, Number of Rotatable Bonds | Size, flexibility, and basic composition of the molecule. |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Atom connectivity and branching within the molecular graph. |

| Geometric | Molecular Surface Area, Molecular Volume | 3D size and shape of the molecule. |

| Electrostatic | Dipole Moment, Partial Charges | Distribution of charge within the molecule. |

| Quantum-Chemical | HOMO/LUMO Energies, Mulliken Charges | Electronic structure and reactivity. ucsb.edu |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity and potential for membrane permeability. hufocw.org |

Machine learning (ML) has become a powerful tool in QSAR modeling, capable of handling the complex and often non-linear relationships between molecular descriptors and biological activity. nih.govacs.orgdromicslabs.com Various ML algorithms can be applied to build predictive QSAR models, each with its own strengths and weaknesses. oup.comnih.gov

Commonly used algorithms include:

Multiple Linear Regression (MLR): One of the simplest methods, it assumes a linear relationship between descriptors and activity. oup.com

Partial Least Squares (PLS): A regression technique that is well-suited for datasets with more descriptors than compounds and when descriptors are correlated. nih.gov

Support Vector Machines (SVM): A powerful method for both classification and regression that can effectively model non-linear relationships. oup.comnih.gov

Random Forest (RF): An ensemble method that builds multiple decision trees and merges their outputs to improve predictive accuracy and control overfitting. oup.com

Artificial Neural Networks (ANN): Computational models inspired by the structure of the human brain, capable of modeling highly complex, non-linear systems. nih.govoup.com

The choice of algorithm depends on the size and complexity of the dataset. The resulting model's predictive power must be rigorously validated using both internal (e.g., cross-validation) and external test sets to ensure its reliability for predicting the activity of new oxalamide analogs. nih.gov

Table 4: Comparison of Machine Learning Algorithms for QSAR Modeling

| Algorithm | Description | Advantages | Disadvantages |

|---|---|---|---|

| Multiple Linear Regression (MLR) | Builds a linear equation to relate descriptors to activity. oup.com | Simple to implement and interpret. | Only captures linear relationships; sensitive to outliers. oup.com |

| Partial Least Squares (PLS) | Reduces a large number of correlated descriptors into a smaller set of uncorrelated components. | Handles multicollinearity well; robust for many variables. | Can be less intuitive to interpret than MLR. |

| Support Vector Machines (SVM) | Finds an optimal hyperplane that separates data points or fits a regression line. | Effective in high-dimensional spaces; can model non-linear relationships using kernels. nih.gov | Can be computationally intensive; performance depends on kernel choice. |

| Random Forest (RF) | An ensemble of decision trees, where each tree votes on the final prediction. oup.com | High accuracy; robust to overfitting; provides feature importance. | Can be a "black box," making interpretation difficult. |

| Artificial Neural Networks (ANN) | A network of interconnected nodes ("neurons") that learns complex patterns from data. nih.gov | Excellent for highly complex, non-linear data. oup.com | Prone to overfitting; requires large datasets; is a "black box" model. |

Mechanistic Investigations and Target Identification in N1 2,4 Difluorophenyl N2 Methyloxalamide Research

Hypothesized Molecular Mechanisms of Action for Oxalamide Derivatives

Oxalamide derivatives are recognized for their diverse biological activities, which are thought to stem from their ability to interact with various biomolecules like enzymes and receptors. ontosight.ai The specific therapeutic potential of these compounds is an active area of research, with studies exploring their efficacy in cancer, neurological disorders, and infectious diseases. ontosight.ai

One of the key areas of investigation for oxalamide derivatives is their potential as inhibitors of enzymes crucial for disease progression. For instance, some derivatives have shown inhibitory activity against kinases, enzymes that play a significant role in cell signaling pathways often dysregulated in cancer. ontosight.ai Others have been identified as potent inhibitors of neuraminidase, a key enzyme for the influenza virus. rsc.org The oxalamide core structure is considered vital for these interactions, often forming strong hydrogen bonds with the active sites of target proteins. rsc.org

Furthermore, research has pointed towards the potential of oxalamide derivatives to induce cellular stress, particularly within the endoplasmic reticulum, which can lead to apoptosis in cancer cells. kg.ac.rs The versatility of the oxalamide scaffold allows for the synthesis of a wide array of derivatives with tailored biological activities. For example, linking the oxalamide moiety to other pharmacologically active groups, such as ferrocene (B1249389) or 4-aminoquinoline-phthalimide, has yielded compounds with promising antitumor and anti-plasmodial properties, respectively. acs.orgnih.gov

The biological activity of oxalamide derivatives is intrinsically linked to their ability to form stable complexes with their target proteins. The oxalamide functional group is adept at forming intermolecular hydrogen bonds, which are distinct from those formed by simple amides. rsc.org The geometry of these hydrogen bonds, particularly the formation of cyclic bimolecular motifs, is a critical factor in the stability of the ligand-protein complex. rsc.org

Computational modeling and molecular docking studies are invaluable tools for predicting how these compounds bind to their targets. ontosight.airsc.org These studies reveal that the oxalamide group often forms crucial hydrogen bond interactions with key amino acid residues in the active site of the target protein. For example, in the case of neuraminidase inhibitors, the oxalamide moiety has been shown to interact with essential arginine residues. rsc.org

Beyond hydrogen bonding, other intermolecular forces such as dipole-dipole interactions and π-electron interactions with aromatic residues can also contribute to the binding affinity. kg.ac.rsrsc.org The specific orientation and conformation of the oxalamide derivative within the binding pocket are dictated by these collective interactions, ultimately determining the compound's inhibitory potency.

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For oxalamide derivatives, SAR analyses have revealed that modifications to the peripheral groups attached to the central oxalamide core can significantly impact their potency. rsc.orgfrontiersin.orgmdpi.comnih.gov

The length and flexibility of linker chains connecting the oxalamide core to other functional groups also play a crucial role. nih.gov SAR studies on anti-plasmodial hybrids showed that the length of an alkyl spacer chain significantly influenced their potency. nih.gov These findings underscore the importance of systematic structural modifications in optimizing the biological activity of oxalamide derivatives for specific therapeutic targets.

Advanced Strategies for Biological Target Identification

Identifying the specific cellular targets of bioactive compounds is a critical step in drug discovery and development. rsc.org For N1-(2,4-difluorophenyl)-N2-methyloxalamide and its analogs, a variety of advanced strategies are being employed to pinpoint their molecular binding partners.

Affinity-based target identification is a powerful technique that utilizes a modified version of the bioactive compound, known as a probe, to capture its cellular targets. rsc.orgnih.govresearchgate.net These probes are typically designed with a reactive group and a reporter tag, such as biotin or a fluorescent dye. nih.govresearchgate.net

Chemical proteomics combines the use of these affinity probes with mass spectrometry to identify the proteins that bind to the compound of interest. nih.govutoronto.cachimia.ch This approach allows for the identification of both primary targets and potential off-targets in a complex cellular environment. nih.gov Photoaffinity labeling is a particularly useful technique where the probe contains a photoactivatable group that forms a covalent bond with the target protein upon exposure to light, enabling the capture of even transient or weak interactions. nih.govnih.gov

Interactive Table: Affinity-Based Probes in Target Identification

| Probe Type | Reactive Group | Reporter Tag | Principle | Application Example |

| Affinity Probe | None (relies on non-covalent binding) | Biotin, Fluorescent Dye | Immobilized probe captures binding partners from cell lysate. | Identifying kinase inhibitors. |

| Activity-Based Probe | Electrophilic "warhead" | Biotin, Fluorophore | Covalently modifies the active site of a specific enzyme class. | Profiling cysteine proteases. |

| Photoaffinity Probe | Diazirine, Benzophenone | Biotin, Alkyne | UV light activation creates a reactive species that covalently crosslinks to nearby molecules. | Capturing targets of natural products with reversible binding. nih.govresearchgate.net |

Genetic and genomic approaches provide complementary information to chemical proteomics by identifying the cellular pathways and processes affected by a compound. Techniques such as gene expression profiling can reveal which genes are up- or down-regulated in response to treatment with an oxalamide derivative. This information can offer clues about the compound's mechanism of action and potential targets.

Furthermore, genetic screens, for example using CRISPR-Cas9 technology, can identify genes that, when knocked out, confer resistance or sensitivity to the compound. This can help to pinpoint the target protein or essential components of the pathway in which the target functions.

Computational methods are increasingly being used to predict the biological targets of small molecules. ontosight.ai Reverse pharmacophore mapping, for instance, can screen a compound against a database of known protein structures to identify potential binding partners. nih.gov

Computational Chemistry Applications in the Study of N1 2,4 Difluorophenyl N2 Methyloxalamide

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Ligand-Binding Dynamics

Molecular modeling and molecular dynamics (MD) simulations are indispensable tools for understanding the three-dimensional structure and dynamic behavior of molecules. For N1-(2,4-difluorophenyl)-N2-methyloxalamide, these methods can provide a detailed picture of its conformational landscape and how it interacts with biological macromolecules.

Conformational analysis through molecular modeling allows for the identification of the most stable three-dimensional arrangements of the molecule. This is achieved by systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformation. The identification of low-energy conformers is crucial, as the biological activity of a molecule is often dependent on its ability to adopt a specific shape that is complementary to the binding site of a target protein.

Molecular dynamics simulations offer a more dynamic perspective by simulating the movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the flexibility of this compound and the transitions between different conformational states. When this compound is simulated in the presence of a target protein, MD can elucidate the dynamics of the ligand-binding process. nih.gov This includes observing the initial recognition, the pathway of entry into the binding pocket, and the stability of the resulting complex. nih.govresearchopenworld.com The insights gained from these simulations, such as the key intermolecular interactions and the role of solvent molecules, are invaluable for understanding the mechanism of action and for the rational design of analogs with improved binding affinity and specificity.

Quantum Mechanical Calculations for Electronic Structure and Reactivity Predictions

Similar calculations for this compound would involve optimizing its geometry and then computing various electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance, as they relate to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. researchgate.net

Natural Bond Orbital (NBO) analysis can be employed to understand the delocalization of electron density and the nature of intramolecular interactions, which contribute to the molecule's stability. researchgate.net Furthermore, the calculation of the molecular electrostatic potential (MEP) map would reveal the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing crucial information for predicting how the molecule will interact with other chemical species, including biological targets. Fukui functions can also be calculated to more precisely identify the sites within the molecule that are most susceptible to nucleophilic and electrophilic attack. researchgate.net

A hypothetical summary of electronic properties that could be determined for this compound using DFT is presented in the table below, based on typical outputs from such studies.

| Quantum Chemical Parameter | Significance | Hypothetical Value (Arbitrary Units) |

| HOMO Energy | Electron donating ability | -6.5 eV |

| LUMO Energy | Electron accepting ability | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | Chemical reactivity and stability | 5.3 eV |

| Dipole Moment (μ) | Molecular polarity | 3.2 D |

| Mean Polarizability (α) | Response to an external electric field | 25.0 x 10-24 esu |

| First Order Hyperpolarizability (β) | Non-linear optical properties | 1.5 x 10-30 esu |

Molecular Docking for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. researchgate.netapeejay.edu This method is instrumental in virtual screening and lead optimization in the drug discovery process. nih.gov For this compound, molecular docking could be used to screen a library of potential protein targets to identify those with which it is most likely to interact.

The process involves placing the three-dimensional structure of the ligand into the binding site of a protein and evaluating the binding affinity using a scoring function. nih.gov The scoring function considers various factors, such as electrostatic interactions, hydrogen bonding, van der Waals forces, and desolvation penalties, to estimate the free energy of binding. imrpress.com The output of a docking simulation is a set of possible binding poses ranked by their predicted binding affinities.

By analyzing the top-ranked poses of this compound within a protein's active site, researchers can gain insights into the specific interactions that stabilize the complex. This includes identifying key amino acid residues that form hydrogen bonds or other favorable contacts with the ligand. This information is critical for understanding the molecular basis of the ligand's activity and for designing modifications to improve its potency and selectivity.

The following table provides a hypothetical example of docking results for this compound with a putative protein target.

| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |

| Kinase X | -8.5 | Asp145, Lys67, Phe144 | Hydrogen bond, Salt bridge, Pi-pi stacking |

| Protease Y | -7.9 | Gly101, Ser102, His45 | Hydrogen bonds, van der Waals |

| Receptor Z | -9.2 | Tyr208, Asn150, Trp212 | Hydrogen bond, Pi-pi stacking |

Integration of Artificial Intelligence and Machine Learning for De Novo Compound Generation

Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can be trained on large databases of known molecules to learn the underlying rules of chemical space. researchgate.netmdpi.com Once trained, these models can generate new, valid chemical structures. By incorporating a scoring function that rewards molecules with desirable properties (e.g., high predicted binding affinity for a specific target), the generation process can be guided towards the discovery of promising new drug candidates. researchgate.net

Reinforcement learning is another powerful AI technique that can be used in this context. An "agent" is trained to build molecules piece by piece, and it receives a "reward" based on the properties of the final structure. researchgate.net This allows the model to learn a policy for constructing molecules that are optimized for a particular objective.

Analysis of Molecular Interactions Involving N1 2,4 Difluorophenyl N2 Methyloxalamide

Characterization of Ligand-Macromolecule Binding Events

The study of how a ligand like N1-(2,4-difluorophenyl)-N2-methyloxalamide binds to a biological macromolecule, such as a protein or nucleic acid, is fundamental to understanding its biological activity. This characterization is typically achieved through a combination of biophysical techniques to quantify the binding affinity and structural biology methods to visualize the interaction at an atomic level.

A variety of biophysical methods are employed to measure the strength of the interaction between a ligand and a macromolecule, often reported as the equilibrium dissociation constant (KD). A lower KD value signifies a higher binding affinity. mdpi.com These techniques monitor changes in the physical properties of the system upon binding.

Commonly used techniques and their principles are summarized in the table below:

| Technique | Principle | Typical Information Obtained |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs when a ligand binds to a macromolecule. | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. |

| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at the surface of a sensor chip as the ligand binds to an immobilized macromolecule. | Real-time kinetics of binding, including association (ka) and dissociation (kd) rates, and binding affinity (KD). |

| Fluorescence Spectroscopy | Monitors changes in the intrinsic fluorescence of the macromolecule (e.g., from tryptophan residues) or the fluorescence of a labeled ligand upon binding. | Binding affinity (KD) and can provide insights into conformational changes. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Observes changes in the chemical shifts of atoms in the macromolecule or ligand upon complex formation. | Detailed information on the binding interface, conformational changes, and binding affinity (KD). |

| Native Mass Spectrometry | Characterizes the intact protein-ligand complex in the gas phase to determine binding stoichiometry and affinity. nih.gov | Direct observation of the complex, stoichiometry, and can reveal allosteric effects. nih.gov |

These methods would be essential in determining the precise binding affinity of this compound to a specific biological target.

X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules, including ligand-macromolecule complexes, at atomic resolution. researchgate.net This method provides a detailed "snapshot" of the binding pose of the ligand within the active or allosteric site of the macromolecule. nih.gov

The process involves crystallizing the macromolecule in the presence of the ligand, in this case, this compound. The resulting crystal is then exposed to an X-ray beam, and the diffraction pattern is used to calculate an electron density map, from which the atomic structure of the complex can be modeled. researchgate.net

A crystal structure of a complex involving this compound would reveal:

The precise orientation of the ligand in the binding pocket.

The specific amino acid residues or nucleotides involved in the interaction.

The distances and angles of non-covalent interactions, such as hydrogen bonds and halogen bonds.

Any conformational changes in the macromolecule induced by ligand binding.

Specific Contributions of the Difluorophenyl and Oxalamide Moieties to Binding Affinity

The oxalamide moiety serves as a rigid and versatile scaffold that can form multiple hydrogen bonds. rsc.orgacs.org The two amide groups and the adjacent carbonyl groups provide both hydrogen bond donors (the N-H groups) and acceptors (the C=O groups). researchgate.net This allows the oxalamide core to form a network of strong and specific hydrogen bonds with the amino acid residues in a protein's active site, thereby anchoring the ligand and contributing significantly to its binding affinity. rsc.org The structural rigidity of the oxalamide linker can also be advantageous, as it reduces the entropic penalty upon binding.

Assessment of Non-Covalent Interactions in Biological Recognition

The recognition and binding of this compound to a biological target are governed by a variety of non-covalent interactions. mdpi.com

Hydrogen Bonds: The oxalamide portion of the molecule is a prime candidate for forming strong hydrogen bonds. The amide protons can act as donors, while the carbonyl oxygens can act as acceptors. These interactions are highly directional and play a crucial role in the specificity of ligand binding.

Halogen Bonds: The fluorine atoms on the phenyl ring can participate in halogen bonding, where the fluorine atom acts as an electrophilic halogen bond donor interacting with a nucleophilic partner, such as a carbonyl oxygen or a lone pair on a nitrogen or sulfur atom in an amino acid side chain. While fluorine is the least polarizable of the halogens, favorable C-F···O=C interactions have been observed in crystal structures of related molecules.

Hydrophobic Interactions: The phenyl ring of the difluorophenyl moiety is hydrophobic and is likely to engage in favorable hydrophobic interactions with nonpolar amino acid residues such as leucine, isoleucine, valine, and phenylalanine in the binding pocket. These interactions are driven by the release of ordered water molecules from the nonpolar surfaces upon binding, leading to a favorable increase in entropy.

Pi-Stacking: The aromatic difluorophenyl ring can participate in π-stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. These interactions can be either face-to-face or edge-to-face and contribute to the stability of the complex.

A summary of potential non-covalent interactions involving this compound is presented in the table below, based on the analysis of its constituent moieties in similar compounds. nih.gov

| Interaction Type | Moiety Involved | Potential Interacting Partner in Macromolecule |

| Hydrogen Bonding | Oxalamide (N-H, C=O) | Amino acid backbones (C=O, N-H), side chains (e.g., Ser, Thr, Asn, Gln, Asp, Glu, His) |

| Halogen Bonding | Difluorophenyl (C-F) | Carbonyl oxygens, hydroxyl groups, aromatic rings |

| Hydrophobic Interactions | Difluorophenyl | Nonpolar amino acid side chains (e.g., Leu, Ile, Val, Phe) |

| π-Stacking | Difluorophenyl | Aromatic amino acid side chains (e.g., Phe, Tyr, Trp) |

| Van der Waals Forces | Entire Molecule | All atoms in the binding pocket |

Broader Academic Implications and Future Research Directions

Innovations in Oxalamide Synthetic Chemistry

The synthesis of oxalamides has traditionally relied on methods such as the reaction of amines with oxalyl chloride, which is derived from oxalic acid and thionyl chloride. rsc.org While effective, these conventional routes often involve hazardous reagents and are not atom-economical. Recent advancements in synthetic organic chemistry have provided more sustainable and efficient protocols for creating the oxalamide backbone.

A significant innovation is the development of acceptorless dehydrogenative coupling (ADC) reactions catalyzed by ruthenium pincer complexes. researchgate.netnih.govrsc.org This method facilitates the synthesis of oxalamides directly from ethylene (B1197577) glycol and amines, with the only byproduct being hydrogen gas (H₂). researchgate.netnih.gov The reaction proceeds under homogeneous catalysis and represents a highly atom-economic and environmentally benign strategy. nih.gov Density functional theory (DFT) calculations have been employed to elucidate the mechanism of this ruthenium-catalyzed reaction, identifying the rate-determining step as the formation of molecular hydrogen following the oxidation of a hydroxyacetamide intermediate. rsc.orgresearchgate.netdntb.gov.ua

Key features of this innovative synthetic approach include:

Sustainability: Avoids harsh reagents and produces H₂ as the sole byproduct. nih.gov

Atom Economy: Maximizes the incorporation of atoms from reactants into the final product.

Versatility: The method has been successfully applied to synthesize a variety of symmetrical and unsymmetrical oxalamides, including mixed aryl/alkyl derivatives. rsc.orgnih.gov

Reversibility: The same ruthenium catalyst can also facilitate the reverse hydrogenation reaction, converting oxalamides back to their constituent amines and ethylene glycol, highlighting the reaction's thermodynamic landscape and potential for chemical recycling. researchgate.netnih.gov

These advancements overcome previous challenges, such as product inhibition caused by the chelating nature of oxalamides, and pave the way for more efficient and greener manufacturing processes in the chemical and pharmaceutical industries. rsc.org

Advancements in Drug Discovery Paradigms through Oxalamide Studies

The oxalamide scaffold is recognized as a "privileged" structure in medicinal chemistry, appearing in a diverse range of biologically active agents. ontosight.airesearchgate.net The study of oxalamide-containing molecules has contributed to advancements in drug discovery by providing versatile templates for targeting various diseases, from infectious agents to metabolic and cardiovascular disorders.

Oxalamide derivatives have demonstrated a wide spectrum of biological activities, including:

Anticoagulant Activity: The compound Lixiana (Edoxaban) is a widely used anticoagulant that features an oxalamide core. researchgate.netrsc.orgresearchgate.net

Antiviral Properties: Certain oxalamides act as HIV entry inhibitors by targeting the CD4-binding site of the gp120 envelope glycoprotein. researchgate.netrsc.org

Anticancer Potential: Oxamide-hydrazone hybrids have been synthesized and evaluated for their anti-proliferative effects. nih.gov One such derivative, featuring a 2-hydroxybenzylidene moiety, showed significant activity against triple-negative breast cancer cell lines by inducing cell cycle arrest. nih.gov

Antioxidant Activity: Studies on substituted oxalamides revealed that derivatives with bis(2,5-dimethylphenyl), bis(3-bromophenyl), and bis(4-bromophenyl) groups possess significant antioxidant properties in DPPH radical scavenging assays, comparable to the standard butylated hydroxyanisole (BHA). ijbbku.com

Enzyme Inhibition: Oxalamide derivatives have been investigated as potent α-glucosidase inhibitors, which are effective for managing postprandial hyperglycemia in diabetic patients. researchgate.net

The successful development of these compounds underscores a paradigm in drug discovery where a core chemical structure can be systematically modified to interact with a wide range of biological targets. The rigid, planar nature of the oxalamide linker, combined with its ability to form key hydrogen bonds, makes it an effective scaffold for designing targeted inhibitors.

| Compound Class/Example | Biological Activity | Therapeutic Area | Reference |

|---|---|---|---|

| Lixiana (Edoxaban) | Factor Xa Inhibitor | Anticoagulation | researchgate.netrsc.orgresearchgate.net |

| Substituted Oxalamides | HIV-1 Entry Inhibition | Antiviral | researchgate.netrsc.org |

| Oxamide-Hydrazone Hybrids | Anti-proliferative (G1/S Arrest) | Oncology | nih.gov |

| Di-substituted Phenyl Oxalamides | Antioxidant (Radical Scavenging) | General Health | ijbbku.com |

| Aryl Oxalamides | α-Glucosidase Inhibition | Diabetes | researchgate.net |

Overcoming Challenges in Target Validation and Mechanism Deconvolution

A critical bottleneck in modern drug discovery, particularly in phenotypic screening, is the identification of the specific molecular target(s) of a bioactive compound. nih.govnih.gov This process, known as target deconvolution, is essential for understanding a drug's mechanism of action, predicting off-target effects, and optimizing lead compounds. nih.gov For a novel compound like N1-(2,4-difluorophenyl)-N2-methyloxalamide, if it were to show a desirable phenotype in a cellular assay, identifying its binding partners would be a paramount challenge.

Several powerful techniques have emerged to address this challenge:

Chemical Proteomics: This approach uses a small molecule of interest to probe protein interactions across the entire proteome. nih.govworldpreclinicalcongress.commdpi.com

Affinity-Based Methods: A derivative of the small molecule is synthesized with a linker attached to a solid support (like beads) or a tag (like biotin). nih.govtechnologynetworks.com This "bait" is used to pull down interacting proteins from a cell lysate, which are then identified by mass spectrometry. nih.govresearchgate.net To improve accuracy and distinguish true binders from non-specific interactions, quantitative proteomics methods such as Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) are often employed. mdpi.comresearchgate.net

Activity-Based Protein Profiling (ABPP): This technique uses chemical probes that covalently bind to the active sites of specific enzyme families. tandfonline.com ABPP is particularly useful for identifying enzyme targets and assessing the selectivity of inhibitors in complex biological systems. tandfonline.com

Genetic Screening Platforms: Advances in genetics offer unbiased methods for target identification.

CRISPR-Based Screening: Genome-wide CRISPR knockout libraries can be used to identify genes that are essential for a small molecule's activity. nih.govacs.org In a typical positive selection screen, cells are treated with a cytotoxic compound; cells that survive are enriched for knockouts of the drug's target or essential pathway components. nih.govnih.govacs.org This approach is powerful for deconvoluting the targets of compounds that affect cell proliferation. acs.org

Other Biophysical Methods: Techniques like thermal proteome profiling, which measures changes in protein thermal stability upon ligand binding across the proteome, provide an unbiased, in-situ method for identifying target engagement. worldpreclinicalcongress.com

Overcoming the target deconvolution challenge for novel oxalamides would involve a multi-pronged strategy, likely starting with chemical proteomics to generate initial hypotheses, followed by genetic or cellular validation to confirm the biological relevance of the identified targets.

Potential for this compound as a Chemical Probe in Biological Systems

Beyond its potential therapeutic activity, the structure of this compound makes it an intriguing candidate for development as a chemical probe to study biological systems. Chemical probes are small molecules used to interrogate protein function and biological pathways with high precision.

The most significant feature of this compound for probe development is the presence of the 2,4-difluorophenyl moiety. The fluorine-19 (¹⁹F) isotope possesses several characteristics that make it an ideal nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy:

It has a high natural abundance (100%) and a high gyromagnetic ratio, resulting in a sensitivity close to that of ¹H NMR. nih.govnih.gov

There is a near-total absence of fluorine in most biological systems, meaning that ¹⁹F NMR spectra have virtually no background signal. nih.govacs.org

The ¹⁹F chemical shift is highly sensitive to the local chemical environment, making it an exquisite reporter of molecular binding events, conformational changes, and interactions with biological macromolecules like proteins or lipid membranes. nih.govnih.govrsc.org

Therefore, this compound could be used directly as a ¹⁹F NMR probe. If the compound binds to a specific protein target, the ¹⁹F NMR signals of its two fluorine atoms would likely exhibit changes in their chemical shifts and/or line widths. This would allow researchers to:

Confirm and quantify target engagement in vitro.

Study the kinetics and thermodynamics of the binding interaction.

Screen for competitor molecules that displace it from the binding site in fragment-based drug discovery (FBDD) campaigns. pharma-industry-review.com

Furthermore, the N2-methyl group provides a site for synthetic modification. This position could be functionalized to create multimodal probes without altering the core difluorophenyl recognition element. For example, a linker could be introduced to attach:

A biotin tag for affinity purification and target identification. nih.gov

A fluorophore for use in fluorescence microscopy or fluorescence polarization assays.

A photo-reactive group to enable covalent cross-linking to the target protein upon UV irradiation, facilitating more robust target identification.

The strategic placement of fluorine atoms in this compound provides a built-in spectroscopic handle, offering a powerful, non-invasive method to probe its biological interactions and serve as a valuable tool in chemical biology. nih.govacs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.